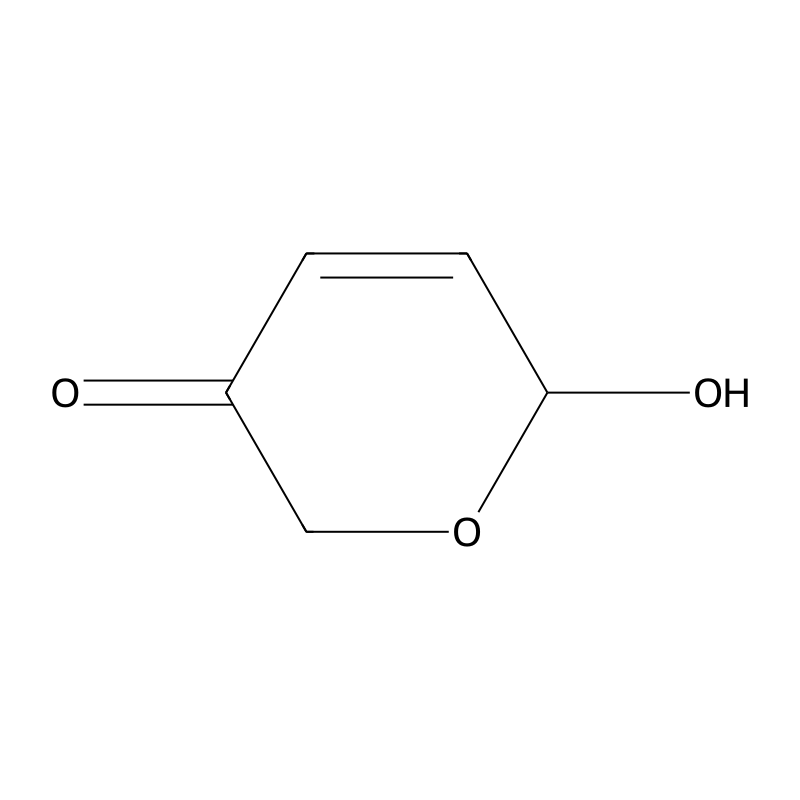6-hydroxy-2H-pyran-3(6H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Highly Functionalized Synthone
6-Hydroxy-2H-pyran-3(6H)-one, also known by its systematic name 2H-pyran-3(6H)-one,6-hydroxy, is a valuable molecule in organic synthesis due to its functionalized structure. This compound possesses a six-membered ring with two oxygen atoms and a hydroxyl group, making it a versatile building block for the creation of more complex molecules. Research has shown its utility as a synthone, a molecule used to construct other molecules, in various scientific endeavors [].
Synthesis Applications
One key area of research involving 6-hydroxy-2H-pyran-3(6H)-one is its application in the synthesis of other important molecules. Studies have demonstrated its effectiveness in the production of:
- Pyromeconic Acid: Pyromeconic acid is a naturally occurring furan derivative with potential applications in the pharmaceutical industry [].
- Phosphorus-Containing Sugars: These modified sugars hold promise for the development of novel therapeutic agents [].
- Stereoisomeric Pentoses: Pentoses are a class of five-carbon sugars with various biological functions. The ability to synthesize all stereoisomers (molecules with the same atomic connections but differing spatial arrangements) of pentoses is valuable for studying their properties and potential applications [].
6-Hydroxy-2H-pyran-3(6H)-one, also known as 6-hydroxy-3-pyranone, is a heterocyclic organic compound characterized by a pyran ring with a hydroxyl group at the sixth position. This compound is notable for its potential applications in synthetic organic chemistry and its biological activities. The molecular formula of 6-hydroxy-2H-pyran-3(6H)-one is C₆H₆O₃, and it features a reactive carbonyl group that contributes to its reactivity in various
- Oxidation: Commonly occurs through the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols, leading to high yields of the compound.
- Reduction: Can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Involves nucleophilic or electrophilic reagents, allowing for the formation of various derivatives.
Major Products Formed
The reactions involving 6-hydroxy-2H-pyran-3(6H)-one can yield derivatives such as 2,5-diones and other substituted pyranones, which are valuable in further synthetic applications.
6-Hydroxy-2H-pyran-3(6H)-one exhibits significant biological activities. It is involved in various biochemical pathways and has been recognized for its potential as an intermediate in the synthesis of diverse heterocyclic compounds. The compound's structure allows for specific binding interactions with biomolecules, influencing enzyme activity and stability .
The synthesis of 6-hydroxy-2H-pyran-3(6H)-one can be achieved through several methods:
- Laccase-Catalyzed Oxidation: This enzymatic reaction involves the oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen, resulting in high yields of the desired compound .
- Achmatowicz Reaction: A key synthetic pathway that involves oxidative rearrangement processes to produce various derivatives from furan-containing substrates .
- Green Synthesis: Recent advancements have introduced biomass-derived methods, utilizing bio-based feedstocks to synthesize this compound efficiently with high yields .
6-Hydroxy-2H-pyran-3(6H)-one serves as a versatile building block in organic synthesis. Its reactive functional groups enable it to participate in:
- The synthesis of novel tyramine derivatives.
- Oxa-Michael/Michael cascade reactions with enals.
- Construction of complex molecules through further derivatization processes .
Research indicates that 6-hydroxy-2H-pyran-3(6H)-one interacts with various biomolecules, influencing biochemical pathways. Its ability to form hydrogen bonds and engage in non-covalent interactions enhances its role as a synthon in organic chemistry . Additionally, studies have shown that it can affect enzyme activity, making it relevant for pharmacological applications.
Several compounds share structural similarities with 6-hydroxy-2H-pyran-3(6H)-one, each exhibiting unique properties and applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-2H-pyran-3(6H)-one | Hydroxyl group at position 5 | Exhibits different reactivity patterns than 6-hydroxy derivative. |
| 4-Hydroxycoumarin | Contains a coumarin structure | Known for its anticoagulant properties; distinct biological activity. |
| 7-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Exhibits antioxidant properties; broader biological applications. |
These compounds highlight the uniqueness of 6-hydroxy-2H-pyran-3(6H)-one due to its specific functional groups and reactivity patterns, making it a valuable component in synthetic and biological contexts.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








